2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile
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Description
Synthesis Analysis
The synthesis of 2-aminothiophene derivatives, including 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, often involves the Gewald reaction. This methodology is a cornerstone for constructing the thiophene ring by reacting ketones (or aldehydes) with β-dicarbonyl compounds in the presence of elemental sulfur and an amine. The Gewald synthesis provides a versatile approach to various 2-aminothiophene derivatives with diverse substitutions at the thiophene nucleus, enabling the introduction of various functional groups to tailor the properties of the final compound (Khalifa & Algothami, 2020).
Molecular Structure Analysis
The molecular structure of 2-aminothiophene derivatives has been extensively studied using various spectroscopic techniques, including X-ray diffraction analysis. These studies reveal that the sulfur and carbon atoms in the thiophene ring exhibit distinct electronic properties, contributing to the reactivity and interaction capabilities of these molecules. The structural analyses provide insights into the geometry and electronic distribution within the molecule, which are crucial for understanding its chemical behavior and designing subsequent chemical reactions (Dotsenko et al., 2007).
Chemical Reactions and Properties
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, exploiting the reactivity of the amino and nitrile groups. These reactions include nucleophilic substitutions, condensations, and cyclization reactions, leading to a wide array of heterocyclic compounds. The thiophene nucleus itself offers sites for electrophilic substitution, allowing for further derivatization of the compound (Gewald et al., 1991).
Physical Properties Analysis
The physical properties of 2-aminothiophene derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the thiophene ring. The introduction of various functional groups can significantly alter these properties, affecting the compound's behavior in different solvents and its suitability for various applications. The crystal structure analysis, in particular, provides valuable information about the molecule's conformation and packing in the solid state, which can influence its reactivity and interactions with other molecules (Asiri et al., 2011).
Chemical Properties Analysis
The chemical properties of 2-aminothiophene derivatives are characterized by their reactivity patterns, which are largely dictated by the electronic characteristics of the thiophene ring and the functional groups attached to it. The amino and nitrile groups present in 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile offer sites for nucleophilic attack, enabling a range of reactions, including condensation and cyclization, to generate complex heterocyclic structures. These chemical properties are essential for the compound's utility as a building block in organic synthesis and its potential application in developing pharmacologically active molecules (Klyba et al., 2018).
Scientific Research Applications
Antitumor Properties:
- 2-Amino-thiophene derivatives have been synthesized and evaluated for their antitumor activities. Studies demonstrate these compounds' potential as antitumor agents against human tumor cell lines such as hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020).
Synthesis Methods:
- A stereoselective synthesis method for 2-amino-4,5-dihydrothiophene-3-carbonitrile derivatives has been developed. This method involves base-catalyzed reactions, showing the versatility of these compounds in synthetic chemistry (Dotsenko et al., 2007).
Photophysical Properties:
- The photophysical properties of 2-aminothiophene-3-carbonitrile derivatives have been studied, revealing their potential use as metal sensors. This highlights the multifunctional nature of these compounds in various scientific applications (Abaee et al., 2017).
Corrosion Inhibition:
- Derivatives of this chemical structure have been studied for their corrosion inhibition performance on mild steel in acidic solutions. This application demonstrates the practical industrial relevance of these compounds (Yadav et al., 2016).
Structural Characterization:
- The crystal structures of related compounds have been analyzed using techniques like X-ray diffraction. Such studies aid in understanding the molecular geometry and reactivity of these substances (Dotsenko et al., 2007).
properties
IUPAC Name |
2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-9(2)11-4-6-12(7-5-11)14-10(3)18-15(17)13(14)8-16/h4-7,9H,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELXFAAYLXVMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350056 |
Source
|
Record name | 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile | |
CAS RN |
519016-80-9 |
Source
|
Record name | 3-Thiophenecarbonitrile, 2-amino-5-methyl-4-[4-(1-methylethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519016-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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